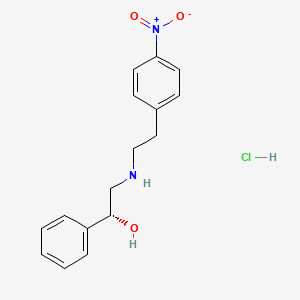

(R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol hydrochloride

Descripción

(R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol hydrochloride (CAS: 521284-21-9) is a chiral β-amino alcohol derivative with the molecular formula C₁₆H₁₈N₂O₃·HCl and a molecular weight of 322.787 g/mol. It features a defined stereocenter at the R-configuration and is characterized by a 4-nitrophenethylamino group attached to a phenylethanol backbone. This compound serves as a critical intermediate in synthesizing Mirabegron, a β3-adrenergic receptor agonist used to treat overactive bladder . Key physicochemical properties include a LogP of 4.18 (indicating moderate lipophilicity) and a polar surface area (PSA) of 78.08 Ų, reflecting its hydrogen-bonding capacity .

Propiedades

IUPAC Name |

(1R)-2-[2-(4-nitrophenyl)ethylamino]-1-phenylethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3.ClH/c19-16(14-4-2-1-3-5-14)12-17-11-10-13-6-8-15(9-7-13)18(20)21;/h1-9,16-17,19H,10-12H2;1H/t16-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUAUJCGKCGBAKA-NTISSMGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CNCCC2=CC=C(C=C2)[N+](=O)[O-])O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](CNCCC2=CC=C(C=C2)[N+](=O)[O-])O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20736218 | |

| Record name | (1R)-2-{[2-(4-Nitrophenyl)ethyl]amino}-1-phenylethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20736218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

521284-21-9 | |

| Record name | 2-((2-(4-Nitrophenyl)-ethyl)amino)-1-phenylethanol monohydrochloride, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0521284219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1R)-2-{[2-(4-Nitrophenyl)ethyl]amino}-1-phenylethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20736218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[[2-(4-Nitrophenyl)-ethyl]amino]-1-phenylethanol monohydrochloride, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/345JW7XBY4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Reaction Protocol

-

Ketone substrate : (R)-2-amino-1-phenylethanol is reacted with 4-nitrobenzaldehyde under Dean-Stark conditions to form an imine.

-

Reduction : Sodium borohydride (NaBH₄) or stereoselective catalysts like (R)-BINAP-RuCl₂ reduce the imine to the amine.

-

Workup : The free base is isolated and treated with HCl gas in anhydrous ether to form the hydrochloride salt.

Example conditions :

| Parameter | Value |

|---|---|

| Solvent | Methanol |

| Temperature | 0–5°C (reduction step) |

| Catalyst | (R)-BINAP-RuCl₂ (0.5 mol%) |

| Yield | 68–72% |

Epoxide Ring-Opening with 4-Nitrophenethylamine

Epoxide ring-opening by amines provides direct access to β-amino alcohols. The stereochemistry is dictated by the epoxide’s configuration.

Procedure

-

Epoxide synthesis : (R)-styrene oxide is prepared via Sharpless epoxidation of styrene.

-

Ring-opening : 4-Nitrophenethylamine attacks the less substituted carbon of the epoxide in aqueous THF, yielding the (R)-configured product.

-

Salt formation : The product is crystallized from HCl-saturated ethanol.

Optimization data :

| Condition | Outcome |

|---|---|

| Solvent | THF/H₂O (3:1) |

| Reaction time | 12 hours |

| Diastereomeric excess | >90% |

Resolution of Racemic Mixtures

If asymmetric synthesis is impractical, resolution techniques isolate the (R)-enantiomer:

Chiral Chromatography

Diastereomeric Salt Formation

-

Chiral acid : (1R)-(-)-10-camphorsulfonic acid forms insoluble salts with the (R)-amine, yielding >98% enantiomeric excess after recrystallization.

Hydrochloride Salt Formation

The final step involves protonating the free base:

-

Free base synthesis : (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol is dissolved in dry diethyl ether.

-

Acid addition : HCl gas is bubbled through the solution until precipitation ceases.

-

Crystallization : The crude product is recrystallized from ethanol/ethyl acetate (1:3) to afford white crystals (mp 192–194°C).

Analytical Characterization

Critical quality control metrics include:

-

HPLC : Purity >99% (C18 column, 0.1% TFA in acetonitrile/water).

-

NMR (¹H) : δ 8.15 (d, 2H, Ar-NO₂), 7.35 (m, 5H, Ph), 4.85 (q, 1H, CH-OH), 3.15 (m, 2H, NHCH₂).

Scale-Up and Industrial Considerations

Pilot-scale synthesis (10 kg batches) employs continuous flow reductive amination to enhance reproducibility:

Análisis De Reacciones Químicas

Types of Reactions

®-2-((4-Nitrophenethyl)amino)-1-phenylethanol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro-substituted ketones or aldehydes.

Reduction: Reduction of the nitro group can yield the corresponding amine derivative.

Substitution: The phenylethanol moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are typically used.

Substitution: Nucleophiles like alkoxides, thiolates, and amines can be employed under basic or acidic conditions.

Major Products Formed

Oxidation: Nitro-substituted ketones or aldehydes.

Reduction: Amino-substituted phenylethanol derivatives.

Substitution: Various substituted phenylethanol derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Mirabegron Synthesis:

The primary application of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol hydrochloride is as an intermediate in the synthesis of mirabegron, a selective β3-adrenergic agonist. This drug is utilized for the treatment of overactive bladder by relaxing the bladder muscle to increase storage capacity. The synthesis of mirabegron involves several steps where (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol hydrochloride serves as a crucial building block .

Synthetic Methodologies:

Recent patents have highlighted efficient synthetic routes for producing this compound, emphasizing methods that avoid expensive reagents and reduce environmental impact. For instance, one method eliminates the need for hazardous materials like borane-tetrahydrofuran, making the process safer and more cost-effective while maintaining high yields .

Biological Research Applications

Mechanistic Studies:

(R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol hydrochloride can be employed as a probe in biological research to study specific mechanisms within cellular processes. Its ability to interact with biological systems makes it valuable for understanding receptor interactions and signaling pathways .

Cell Biology:

In cell biology applications, this compound may be utilized in cell culture experiments to investigate its effects on cell proliferation and differentiation. Its role as a pharmacological agent allows researchers to explore therapeutic effects and potential side effects in cellular environments .

Several case studies have documented the synthesis and application of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol hydrochloride:

- Case Study 1: A study demonstrated a novel synthesis route yielding high purity of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol hydrochloride with minimal side reactions. The process involved using sodium borohydride under controlled conditions, achieving a yield of over 94% .

- Case Study 2: Another investigation focused on the compound's biological activity, revealing its potential to modulate adrenergic receptors effectively, which is crucial for developing treatments for bladder conditions .

Mecanismo De Acción

The mechanism of action of ®-2-((4-Nitrophenethyl)amino)-1-phenylethanol hydrochloride involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or signaling pathways. Additionally, the compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects.

Comparación Con Compuestos Similares

Free Amine Analog: (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol

- Molecular Formula : C₁₆H₁₈N₂O₃

- Molecular Weight : 286.33 g/mol (vs. 322.79 g/mol for the hydrochloride salt)

- Key Differences :

4-Aminophenethyl Derivative: (R)-2-((4-Aminophenethyl)amino)-1-phenylethanol Hydrochloride

- Molecular Formula : C₁₆H₂₀N₂O·HCl

- Key Differences: The nitro group (-NO₂) is reduced to an amine (-NH₂), decreasing molecular weight (~292.79 g/mol) and altering electronic properties. Higher polarity (PSA ~85 Ų) due to the amine group, enhancing solubility in polar solvents . A degradation product of Mirabegron, indicating its role in metabolic pathways .

Simpler Chiral Amino Alcohol: (R)-1-Phenylethanol

- Molecular Formula : C₈H₁₀O

- Key Differences: Lacks the nitrophenethylamino group, reducing complexity and molecular weight (122.17 g/mol). Widely used as a fragrance, solvent, and chiral building block in pharmaceuticals . Lower LogP (~1.5) and PSA (~20 Ų) compared to the target compound .

Physicochemical and Pharmacological Comparison

Table 1: Key Properties of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol HCl and Analogs

| Compound | Molecular Formula | Molecular Weight | LogP | PSA (Ų) | Application |

|---|---|---|---|---|---|

| Target Compound | C₁₆H₁₈N₂O₃·HCl | 322.79 | 4.18 | 78.08 | Mirabegron intermediate |

| Free Amine Analog | C₁₆H₁₈N₂O₃ | 286.33 | 3.80 | 78.08 | Synthesis precursor |

| 4-Aminophenethyl Derivative (HCl salt) | C₁₆H₂₀N₂O·HCl | ~292.79 | 3.50 | ~85 | Metabolic intermediate |

| (R)-1-Phenylethanol | C₈H₁₀O | 122.17 | 1.50 | 20.23 | Fragrance, chiral synthon |

Key Observations:

- Nitro Group Impact: The -NO₂ group in the target compound enhances electron-withdrawing effects, influencing reactivity in reduction reactions (e.g., conversion to the amine derivative) .

- Hydrochloride Salt : Improves crystallinity and stability compared to the free amine, critical for industrial-scale synthesis .

- Chirality : The R-configuration is essential for Mirabegron’s bioactivity; enantiomeric impurities reduce efficacy .

Comparison with Other Amino Alcohols

- 2-Amino-1-phenylethanol: Synthesized via enantioselective oxazaborolidine-catalyzed borane reduction, achieving 93–97% enantiomeric excess (ee) .

- 4-Aminophenethyl Derivative: Produced by catalytic hydrogenation of the target compound using Raney Nickel under H₂ pressure .

Actividad Biológica

(R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol hydrochloride, also known by its CAS number 521284-21-9, is a compound that has attracted attention in various fields of biological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₈N₂O₃·HCl |

| Molecular Weight | 322.787 g/mol |

| CAS Number | 521284-21-9 |

| IUPAC Name | (1R)-2-[2-(4-nitrophenyl)ethylamino]-1-phenylethanol; hydrochloride |

| Purity | >95% (HPLC) |

The biological activity of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol hydrochloride is largely attributed to its structural features. The nitro group in the compound can engage in redox reactions, generating reactive oxygen species (ROS) that may lead to cellular damage or modulate signaling pathways. Additionally, the compound interacts with various enzymes and receptors, potentially influencing their activity and resulting in diverse biological effects .

Antimicrobial Activity

Studies have indicated that (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol hydrochloride exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth and proliferation. The mechanism behind this activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Case Study: Antimicrobial Efficacy

In a recent study, the compound was evaluated against Staphylococcus aureus and Escherichia coli. Results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating its potential as an antimicrobial agent .

Anticancer Properties

Research has also explored the anticancer potential of this compound. Preliminary findings suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression.

Case Study: Cancer Cell Line Testing

In vitro studies using human breast cancer cell lines (MCF-7) revealed that treatment with (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol hydrochloride resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM after 48 hours of exposure, suggesting that the compound has promising anticancer activity .

Summary of Biological Activities

The following table summarizes the biological activities observed for (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol hydrochloride:

Q & A

Basic: What is the role of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol hydrochloride in synthesizing Mirabegron, and what key steps ensure high yield and purity?

This compound is a critical intermediate in the synthesis of Mirabegron, a β3-adrenergic receptor agonist. The patented route avoids phase separation steps, which reduces operational complexity and improves yield (typically >90%) and purity (>98%) . Key steps include:

- Condensation : Reaction of 4-nitrophenethylamine with (R)-2-hydroxy-2-phenylacetic acid derivatives under controlled pH (6–7) to minimize racemization.

- Hydrochloride salt formation : Precipitation in ethanol/ethyl acetate mixtures ensures crystallinity and ease of isolation.

- Purification : Recrystallization from acetonitrile or methanol removes residual amines.

Advanced: How can catalytic hydrogenation conditions be optimized for synthesizing (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol hydrochloride from imine precursors?

Rhodium on carbon (Rh/C) under 4 atm H₂ in ethanol is the preferred catalytic system, achieving >98% conversion without over-reduction of the nitro group . Critical parameters:

- Catalyst loading : 5% Rh/C (w/w) balances cost and efficiency.

- Solvent choice : Ethanol enhances solubility of intermediates while suppressing side reactions.

- Temperature : Room temperature prevents epimerization of the chiral center.

Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) or HPLC (C18 column, 0.1% TFA in acetonitrile/water).

Basic: What analytical techniques confirm the enantiomeric purity of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol hydrochloride?

- Chiral HPLC : Use a Chiralpak AD-H column (4.6 × 250 mm) with hexane/ethanol (80:20) mobile phase; retention time differences of >2 min between enantiomers confirm purity .

- Polarimetry : Specific rotation [α]D²⁵ = +42° (c = 1, methanol) distinguishes the (R)-enantiomer .

- X-ray crystallography : Resolves absolute configuration via single-crystal analysis (CCDC deposition recommended) .

Advanced: How does solvation influence the conformational stability of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol hydrochloride in aqueous vs. nonpolar media?

Molecular dynamics (MD) simulations reveal:

- Aqueous solution : Water bridges between the hydroxyl and amine groups, stabilizing a gauche conformation (ΔG = −2.1 kcal/mol vs. gas phase) .

- Nonpolar solvents (e.g., chloroform) : Intramolecular hydrogen bonding dominates, favoring an anti conformation.

Experimental validation via NOESY NMR (500 MHz, D₂O/CD₃OD) shows cross-peaks between the phenyl and nitro groups in aqueous media, supporting solvation-mediated stabilization .

Basic: What precautions are necessary during thionyl chloride-mediated conversion of amino alcohol intermediates to hydrochloride salts?

- Anhydrous conditions : Use freshly distilled thionyl chloride and anhydrous ether to prevent hydrolysis .

- Stoichiometry : 1.2 equivalents of SOCl₂ ensures complete conversion without excess acid formation.

- Workup : Quench residual SOCl₂ with cold NaHCO₃, followed by extraction with dichloromethane and drying over MgSO₄ .

Advanced: How can data contradictions in enantiomeric excess (ee) values from different synthetic routes be resolved?

Discrepancies (e.g., 93–97% ee via oxazaborolidine catalysis vs. 98% ee via Noyori hydrogenation ) arise from:

- Catalyst-substrate mismatch : Screen alternative catalysts (e.g., Ru-BINAP complexes) for steric compatibility.

- Reaction monitoring : Use in situ IR or Raman spectroscopy to detect kinetic vs. thermodynamic control.

- Post-synthetic purification : Recrystallization from toluene/hexane (1:3) improves ee by 2–3% .

Basic: What computational tools predict the stability and reactivity of (R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol hydrochloride under varying pH conditions?

- pKa prediction : Software like MarvinSketch estimates pKa values (amine: ~9.5; hydroxyl: ~13.2), guiding buffer selection for synthesis .

- DFT calculations : B3LYP/6-31G* level models protonation effects on intramolecular hydrogen bonding and conformational flexibility .

Advanced: What mechanistic insights explain deamination side reactions during hydrogenation of imine precursors?

Deamination occurs via Rh/C-mediated cleavage of the C–N bond, particularly at high H₂ pressures (>5 atm). Mitigation strategies:

- Additive screening : Triethylamine (1 equiv) suppresses acid-catalyzed degradation .

- Isotopic labeling : Use ¹⁵N-labeled amines to track NH₃ release via GC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.